Erlotinib hydrochloride
Descripción general
Descripción
Erlotinib hydrochloride acts by selectively inhibiting the activity of EGFR tyrosine kinase within cancer cells, blocking a vital pathway that promotes tumor growth and spread. Its efficacy has been particularly noted in patients with advanced NSCLC who have not responded to first- or second-line chemotherapy, making it a landmark in the class of EGFR antagonists for its clinically relevant impact on overall survival and symptom management (Blackhall, Rehman, & Thatcher, 2005).
Synthesis Analysis
While specific synthesis details of Erlotinib hydrochloride are not directly covered in the provided literature, its development and approval for clinical use underscore its innovative design targeting the EGFR pathway. The synthesis process likely involves complex organic reactions to achieve the selective inhibition of EGFR tyrosine kinase, reflecting its pivotal role in targeted cancer therapy.
Molecular Structure Analysis
Erlotinib hydrochloride's effectiveness is attributed to its molecular structure, allowing selective inhibition of the EGFR tyrosine kinase. This selective inhibition is crucial for its activity against cancer cells overexpressing EGFR, a common feature in various cancer types, including NSCLC. The molecule's design ensures it fits precisely within the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor's autophosphorylation and subsequent signaling cascades that promote cancer cell survival and proliferation.
Chemical Reactions and Properties
Erlotinib hydrochloride's chemical properties, including its reactions with other molecules, are integral to its mechanism of action. By binding to the EGFR tyrosine kinase domain, Erlotinib effectively blocks the receptor's activity. This action is vital for its therapeutic effect, as EGFR's signaling is essential for the growth and survival of cancer cells. The drug's chemical interactions highlight its role in targeted cancer therapy, offering a strategic approach to disrupt cancer cell signaling pathways.
Physical Properties Analysis
The physical properties of Erlotinib hydrochloride, such as solubility and stability, are important for its oral administration and bioavailability. Its formulation as a hydrochloride salt enhances its solubility in water, facilitating absorption and therapeutic efficacy when taken orally. These properties are critical for ensuring that the drug can be effectively delivered to the site of action in the body, optimizing its anti-cancer activity.
Chemical Properties Analysis
Erlotinib hydrochloride's chemical properties are pivotal in defining its pharmacokinetic profile and therapeutic window. Its selective inhibition of EGFR tyrosine kinase is a direct consequence of its chemical structure, allowing for targeted therapy with minimal effects on non-cancerous cells. This specificity reduces the likelihood of off-target effects, characterizing Erlotinib's role in precision medicine for cancer treatment.
For further detailed exploration and scientific discussions on Erlotinib hydrochloride, its synthesis, molecular structure, and properties, the following references provide comprehensive insights into its development and application in cancer therapy (Blackhall, Rehman, & Thatcher, 2005).
Aplicaciones Científicas De Investigación
Anticancer Applications in Lung and Pancreatic Cancer
- Non-Small-Cell Lung Cancer Treatment : Erlotinib is effective in treating advanced non-small-cell lung cancer (NSCLC) post chemotherapy failure, showing increased survival rates in Phase III trials (Dowell, Minna, & Kirkpatrick, 2020).
- Pancreatic Cancer Therapy : It's also used for pancreatic cancer treatment, with research focusing on optimizing its delivery via lipid nanocarriers (Vrignaud, Hureaux, Wack, Benoit, & Saulnier, 2012).
- First-Line and Maintenance Therapy in NSCLC : Erlotinib serves as a targeted therapy in NSCLC, used in maintenance therapy and first-line settings for selected populations based on biological markers (Reguart, Cardona, & Rosell, 2010).
Drug Interaction and Synthesis
- Interaction with Biological Molecules : Study on erlotinib’s interaction with bovine liver catalase, demonstrating changes in enzymatic function and microenvironment residues (Shahraki, Delarami, Poorsargol, & Sori Nezami, 2021).
- Synthetic Methods : Research on efficient and economical synthetic methods for producing erlotinib hydrochloride (Dai, Thanh, Long, & Thuy, 2015).
Environmental and Pharmacological Aspects
- Drug Degradation in Water Treatment : Investigation into the degradation of erlotinib during chlorination in water treatment, highlighting the formation of potentially toxic chlorinated products (Negreira, Regueiro, López de Alda, & Barceló, 2015).
- ATP-Binding Cassette Drug Transporters : Examination of the impact of ATP-binding cassette drug transporters on erlotinib disposition, affecting its pharmacokinetics (Marchetti et al., 2008).
Drug Formulation and Bioavailability
- Improvement of Drug Solubility and Bioavailability : Studies on enhancing erlotinib's dissolution rate and bioavailability through binary solid dispersions (Jahangiri, Khalilzad, & Barghi, 2022).
Combination Therapies and Resistance Mechanisms
- Combination with Other Therapies : Research on combining erlotinib with other treatments like chemotherapy and irradiation, examining its efficacy and safety (Gatzemeier et al., 2007).
- Autophagy and Resistance in Lung Cancer : Study of erlotinib-induced autophagy in NSCLC, exploring its role in acquired resistance to the drug (Li et al., 2013).
Protein Binding Studies
- Protein Binding Analysis : Development of an HPLC method for studying erlotinib's protein binding characteristics (Bolandnazar et al., 2013).
Safety And Hazards
Erlotinib has several potential adverse effects, including lung problems called interstitial lung disease events, liver and kidney problems, stomach and intestinal problems called gastrointestinal perforation, serious skin conditions, blood, bleeding, and clotting problems, eye disorders, bleeding events when taking warfarin with erlotinib, and pregnancy .
Direcciones Futuras
There are several ongoing research studies on erlotinib hydrochloride. For instance, erlotinib is being studied for its potential use in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders . Other studies are exploring the combination of erlotinib with other anticancer agents for the treatment of various types of cancer .
Relevant Papers Several papers have been published on erlotinib hydrochloride, including studies on its synthesis , mechanism of action , and potential future directions . These papers provide valuable insights into the properties and applications of erlotinib hydrochloride.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBEUCJPZQMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171412 | |
Record name | Erlotinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erlotinib hydrochloride | |
CAS RN |
183319-69-9 | |
Record name | Erlotinib hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183319-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erlotinib hydrochloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183319699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erlotinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERLOTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA87705X9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.